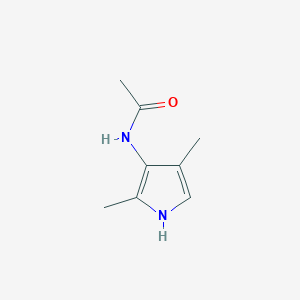![molecular formula C13H22N4O3S B12932491 1,3-Bis[(morpholin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one CAS No. 93234-69-6](/img/structure/B12932491.png)
1,3-Bis[(morpholin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(morpholinomethyl)-2-thioxoimidazolidin-4-one is a complex organic compound with a unique structure that includes morpholine and thioxoimidazolidinone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(morpholinomethyl)-2-thioxoimidazolidin-4-one typically involves the reaction of morpholine with a suitable precursor, such as a thioxoimidazolidinone derivative. The reaction conditions often include the use of a solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,3-Bis(morpholinomethyl)-2-thioxoimidazolidin-4-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production methods often emphasize efficiency, yield, and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(morpholinomethyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, typically in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(morpholinomethyl)-2-thioxoimidazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(morpholinomethyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(carboxymethyl)imidazolium chloride: Known for its catalytic properties in multicomponent reactions.
1,3-Bis(3,4-dicyanophenoxy)benzene: Used in the synthesis of phthalonitrile systems.
Pinacol boronic esters: Valuable building blocks in organic synthesis.
Uniqueness
1,3-Bis(morpholinomethyl)-2-thioxoimidazolidin-4-one is unique due to its combination of morpholine and thioxoimidazolidinone groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
93234-69-6 |
|---|---|
Fórmula molecular |
C13H22N4O3S |
Peso molecular |
314.41 g/mol |
Nombre IUPAC |
1,3-bis(morpholin-4-ylmethyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H22N4O3S/c18-12-9-16(10-14-1-5-19-6-2-14)13(21)17(12)11-15-3-7-20-8-4-15/h1-11H2 |
Clave InChI |
YRACCWLZYYBGIP-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CN2CC(=O)N(C2=S)CN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


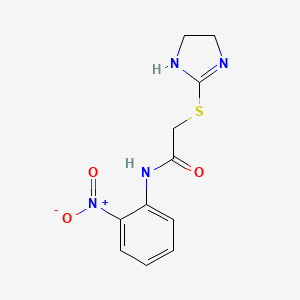
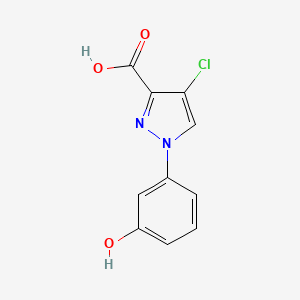
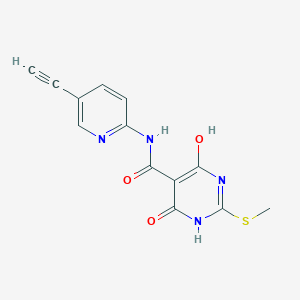
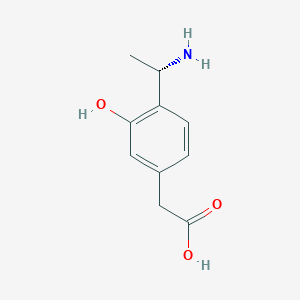
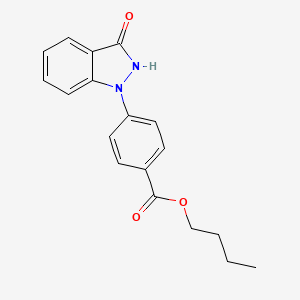
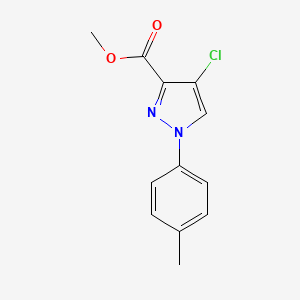

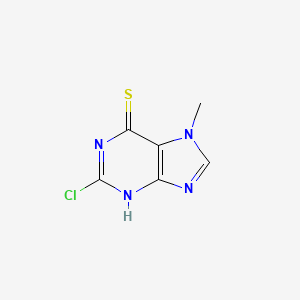
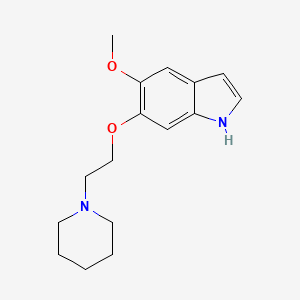

![2-Bromo-9-(3-chloro-5-fluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12932471.png)

